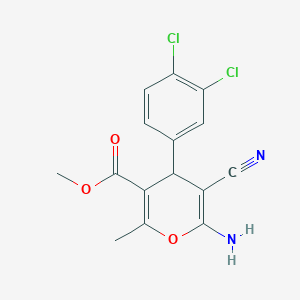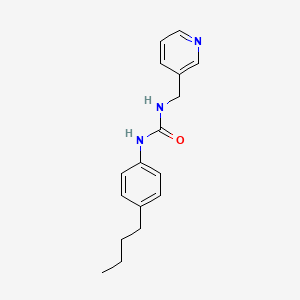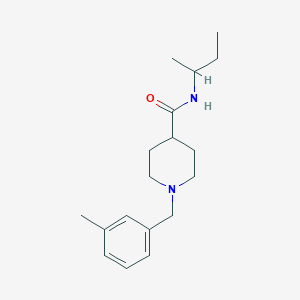
diethyl (5-chloro-2-pyridinyl)amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-chloro-2-pyridinyl)amidophosphate, also known as Dipterex, is a chemical compound that belongs to the class of organophosphate insecticides. It is widely used in agriculture to control pests that damage crops. The chemical structure of Dipterex is similar to that of nerve agents, which makes it highly toxic to both insects and humans.
Mechanism of Action
The mechanism of action of diethyl (5-chloro-2-pyridinyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. diethyl (5-chloro-2-pyridinyl)amidophosphate binds irreversibly to the active site of the enzyme, leading to the accumulation of acetylcholine and overstimulation of the nervous system. This results in paralysis and death of the insect.
Biochemical and physiological effects:
diethyl (5-chloro-2-pyridinyl)amidophosphate is highly toxic to both insects and humans. In insects, it causes paralysis and death by overstimulating the nervous system. In humans, exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate can lead to more severe symptoms, including seizures, coma, and death.
Advantages and Limitations for Lab Experiments
Diethyl (5-chloro-2-pyridinyl)amidophosphate is a widely used insecticide in agriculture, and its effectiveness has been well established. It is also used in the study of acetylcholinesterase, making it a valuable tool in neuroscience research. However, its toxicity to both insects and humans limits its use in laboratory experiments. Alternative compounds that are less toxic may be preferred for certain applications.
Future Directions
For the study of diethyl (5-chloro-2-pyridinyl)amidophosphate include the development of safer and more effective insecticides, the study of the long-term effects of exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate on human health, and the development of new drugs that target acetylcholinesterase.
Synthesis Methods
Diethyl (5-chloro-2-pyridinyl)amidophosphate can be synthesized by the reaction of 5-chloro-2-pyridinamine with diethyl phosphorochloridate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 45-47°C.
Scientific Research Applications
Diethyl (5-chloro-2-pyridinyl)amidophosphate has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, thrips, whiteflies, and mites. diethyl (5-chloro-2-pyridinyl)amidophosphate is also used in the study of acetylcholinesterase, an enzyme that is targeted by organophosphate insecticides. It has been shown to inhibit the activity of this enzyme, leading to the accumulation of acetylcholine in the nervous system and ultimately causing paralysis and death in insects.
properties
IUPAC Name |
5-chloro-N-diethoxyphosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN2O3P/c1-3-14-16(13,15-4-2)12-9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHXJHDBYORDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=NC=C(C=C1)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (5-chloro-2-pyridinyl)amidophosphate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)


![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)

![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)